molecular formula C18H31Cl3N2O2S B14706253 1-((p-Chlorophenyl)thio)-3-(isopropyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride CAS No. 22820-25-3

1-((p-Chlorophenyl)thio)-3-(isopropyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride

Cat. No.: B14706253
CAS No.: 22820-25-3
M. Wt: 445.9 g/mol
InChI Key: IHSXHIZPJQTSOU-UHFFFAOYSA-N
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Description

1-((p-Chlorophenyl)thio)-3-(isopropyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride is a complex organic compound that features a combination of aromatic, thioether, and amino alcohol functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((p-Chlorophenyl)thio)-3-(isopropyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride typically involves multiple steps:

    Formation of the Thioether Linkage: The initial step involves the reaction of p-chlorothiophenol with an appropriate alkylating agent to form the p-chlorophenylthio intermediate.

    Amino Alcohol Formation: The next step involves the reaction of the intermediate with isopropylamine and 2-morpholinoethanol under controlled conditions to form the amino alcohol.

    Final Product Formation: The final step involves the reaction of the amino alcohol with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((p-Chlorophenyl)thio)-3-(isopropyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the amino alcohol group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nitric acid, halogens (chlorine, bromine).

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Modified amino alcohols.

    Substitution Products: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-((p-Chlorophenyl)thio)-3-(isopropyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-((p-Chlorophenyl)thio)-2-propanol: Lacks the amino and morpholino groups, making it less complex.

    3-(isopropylamino)-2-propanol: Lacks the thioether and morpholino groups, resulting in different chemical properties.

    2-(morpholinoethyl)amine: Lacks the thioether and amino alcohol functionalities.

Uniqueness

1-((p-Chlorophenyl)thio)-3-(isopropyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride is unique due to its combination of aromatic, thioether, and amino alcohol functionalities, which confer distinct chemical and biological properties.

Properties

CAS No.

22820-25-3

Molecular Formula

C18H31Cl3N2O2S

Molecular Weight

445.9 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfanyl-3-[2-morpholin-4-ylethyl(propan-2-yl)amino]propan-2-ol;dihydrochloride

InChI

InChI=1S/C18H29ClN2O2S.2ClH/c1-15(2)21(8-7-20-9-11-23-12-10-20)13-17(22)14-24-18-5-3-16(19)4-6-18;;/h3-6,15,17,22H,7-14H2,1-2H3;2*1H

InChI Key

IHSXHIZPJQTSOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCN1CCOCC1)CC(CSC2=CC=C(C=C2)Cl)O.Cl.Cl

Origin of Product

United States

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